![molecular formula C15H22BrNO2S B4175100 2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide](/img/structure/B4175100.png)
2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide
Overview
Description
2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide, also known as BZPAA, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thioacetamide derivatives and has been studied for its potential use in various biochemical and physiological applications.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide involves its ability to bind to the active site of certain enzymes and inhibit their activity. This results in an increase in the concentration of neurotransmitters in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, and has also been studied for its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several potential future directions for the study of 2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of 2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide and its potential applications in various scientific research fields.
Scientific Research Applications
2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide has been studied for its potential use in various scientific research applications. It has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This activity has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(3-propan-2-yloxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-12(2)19-9-3-8-17-15(18)11-20-10-13-4-6-14(16)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYJVXQQHAPVOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CSCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-[3-(propan-2-yloxy)propyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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